Methyl 2-formylthiophene-3-carboxylate

描述

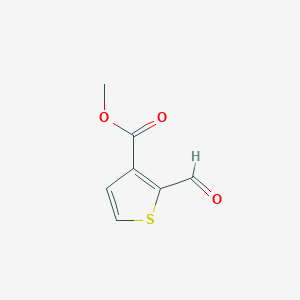

Methyl 2-formylthiophene-3-carboxylate is an organic compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-formylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester derivative.

Another method involves the formylation of methyl thiophene-3-carboxylate using a formylating agent such as formic acid or formic anhydride. This reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds.

化学反应分析

Oxime Formation

The formyl group undergoes nucleophilic addition with hydroxylamine to form oximes, a critical step in synthesizing pharmacologically active derivatives.

Mechanism :

-

Protonation of hydroxylamine enhances nucleophilicity.

-

Attack on the formyl carbon forms an imine intermediate, followed by tautomerization to the oxime .

Condensation Reactions

The formyl group participates in condensations with amines and carbonyl compounds to form fused heterocycles.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates electrophilic substitutions, particularly at the 4- and 5-positions.

Case Study: Naphtho[2,3-b]thiophene Formation

Under acidic conditions, methyl 2-formylthiophene-3-carboxylate undergoes intramolecular electrophilic substitution to form naphtho[2,3-b]thiophene derivatives.

-

Mechanism :

-

DFT Analysis :

Cyclization to Thienopyrimidines

The compound serves as a precursor for thieno[2,3-d]pyrimidines, a scaffold with medicinal applications.

Reaction Pathway :

-

Amination : Formyl group converted to amine via oxime intermediacy.

-

Cyclization : Reaction with formamide or urea under thermal conditions yields thienopyrimidinones .

Example :

Cross-Coupling Reactions

The ester and formyl groups remain inert under Suzuki-Miyaura conditions, enabling selective functionalization of the thiophene ring.

Reported Derivatives :

Methylation and Demethylation

The ester group undergoes transesterification or hydrolysis under basic/acidic conditions:

科学研究应用

Organic Synthesis

Reactivity and Functionalization

Methyl 2-formylthiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of complex molecules. For instance, it can undergo reactions such as borylation, which has been shown to yield poly-functionalized thiophenes with high regioselectivity . The compound's structure facilitates various electrophilic substitutions and coupling reactions, making it a valuable building block in synthetic organic chemistry.

Table 1: Summary of Synthetic Reactions Involving this compound

Pharmaceutical Applications

Inhibition of D-Amino Acid Oxidase (DAO)

Recent studies have identified thiophene derivatives, including this compound, as potential inhibitors of D-amino acid oxidase (DAO). This enzyme plays a significant role in the metabolism of D-amino acids and is implicated in various neurological disorders. Structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring are well-tolerated, enhancing inhibitory potency . The crystal structures of DAO in complex with these compounds reveal critical interactions that can guide the design of more effective inhibitors.

Table 2: Inhibitory Potency of Thiophene Derivatives on DAO

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Thiophene-2-carboxylic acid | 7.8 | New scaffold for DAO inhibition |

| Thiophene-3-carboxylic acid | 4.4 | Previously reported as potent |

Materials Science

Synthesis of Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. Its thiophene structure contributes to the electronic properties of the resulting materials. Research indicates that incorporating this compound into polymer matrices enhances conductivity and stability, making it suitable for applications in organic electronics and sensors.

作用机制

The mechanism of action of methyl 2-formylthiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological research, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific context of its use.

相似化合物的比较

Methyl 2-formylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 3-formylthiophene-2-carboxylate: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

Thiophene-2-carboxylic acid: Lacks the formyl group, resulting in different chemical properties and reactivity.

Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group in a different position, affecting its chemical behavior.

生物活性

Methyl 2-formylthiophene-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 174.19 g/mol

- CAS Number : 67808-71-3

The compound features a thiophene ring, which is known for its significant role in various biological processes and interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Various studies have evaluated its effectiveness against a range of bacterial and fungal pathogens:

| Pathogen Type | Organism | Zone of Inhibition (mm) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 15 |

| Bacillus cereus | 12 | |

| Gram-negative | Escherichia coli | 14 |

| Pseudomonas aeruginosa | 10 | |

| Fungal | Candida albicans | 13 |

These results indicate that this compound exhibits significant antibacterial and antifungal activity, comparable to standard antibiotics like tetracycline .

Anti-inflammatory Effects

Research has shown that compounds containing thiophene moieties can exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory mediators, potentially making it useful in treating conditions characterized by excessive inflammation. In vitro studies have indicated that the compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a series of thiophene derivatives, including this compound, revealed that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were promising enough to warrant further exploration into their potential as novel antimicrobial agents .

- Anti-inflammatory Mechanisms : In a controlled experiment, this compound was administered to macrophage cultures stimulated with lipopolysaccharide (LPS). The compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Studies : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines showed that at concentrations above 50 µM, there was a marked decrease in cell viability, particularly in MCF-7 (breast cancer) and HT-29 (colon cancer) cells. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .

属性

IUPAC Name |

methyl 2-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAAURCEFZTYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631712 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-82-3 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。